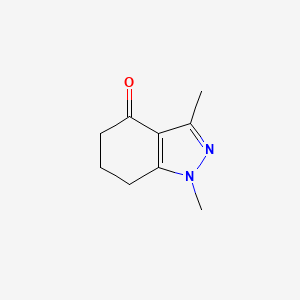

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one

Description

Properties

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYWNOWYQFRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556298 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36767-45-0 | |

| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with Hydrazine

One of the primary methods involves the reaction of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione with hydrazine dihydrochloride in methanol under basic conditions (sodium hydroxide) and heating for approximately 3 hours. This method yields 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives with high purity and yields up to 98%.

| Parameter | Details |

|---|---|

| Starting material | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione |

| Reagents | Hydrazine dihydrochloride, sodium hydroxide |

| Solvent | Methanol |

| Conditions | Heating, 3 hours |

| Yield | Up to 98% |

| Product purity | High purity confirmed by spectral data |

This method is well-documented and provides a straightforward approach to the target compound with minimal side reactions.

Hydrazine Hydrate Treatment of Substituted Cyclohexanones

Another approach involves the treatment of substituted cyclohexanone derivatives containing 1,3-dicarbonyl moieties with hydrazine hydrate in methanol under reflux conditions. This reaction leads to the formation of tetrahydro-1H-indazol-4-one derivatives, including 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one, with yields around 65-98% depending on substituents and reaction conditions.

| Parameter | Details |

|---|---|

| Starting material | Substituted cyclohexanones with 1,3-dicarbonyl groups |

| Reagents | Hydrazine hydrate |

| Solvent | Methanol |

| Conditions | Reflux, monitored by TLC |

| Yield | 65-98% |

| Characterization | FTIR, 1H NMR, Mass Spectrometry |

This method is versatile and allows for the synthesis of various substituted derivatives by modifying the cyclohexanone precursor.

Acylation and Cyclization Starting from 1,4-Dioxaspiro[4.5]decan-8-one

A more complex synthetic sequence starts from commercially available 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation with diethyloxalate using lithium diisopropylamide (LDA) at low temperature (-78 °C) to give an intermediate keto-ester. Subsequent treatment with propylhydrazine forms the tetrahydroindazole ring system. Hydrolysis and amide coupling steps follow, leading to the target compound or its derivatives.

| Step | Reaction Details | Yield (%) |

|---|---|---|

| Acylation | 1,4-dioxaspiro[4.5]decan-8-one + diethyloxalate, LDA, -78 °C | 68 |

| Cyclization | Treatment with propylhydrazine | 82 |

| Hydrolysis | Ester hydrolysis to acid | 84 |

| Amide coupling | Acid + amines (dimethylamine/piperidine) | Variable |

This multi-step method is useful for generating functionalized tetrahydroindazole derivatives with potential biological activity.

Amide Coupling of Substituted Tetrahydroindazol-4-amines

Substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amines can be coupled with aromatic carboxylic acids using coupling reagents such as HATU, HBTU, or T3P to yield substituted tetrahydroindazol-4-ones. This method allows for structural diversification and optimization of biological properties.

| Parameter | Details |

|---|---|

| Starting materials | Substituted tetrahydroindazol-4-amines and aromatic carboxylic acids |

| Coupling reagents | HATU, HBTU, T3P |

| Conditions | Standard amide coupling protocols |

| Product types | Substituted tetrahydroindazol-4-ones |

This approach is more relevant for derivative synthesis rather than the parent compound but is important for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | Hydrazine dihydrochloride, NaOH | Methanol, heating 3 h | Up to 98 | High yield, simple procedure | Requires specific precursor |

| Hydrazine hydrate treatment of substituted cyclohexanones | Substituted cyclohexanones with 1,3-dicarbonyl | Hydrazine hydrate | Methanol, reflux | 65-98 | Versatile, allows substitution | Moderate yields in some cases |

| Acylation and cyclization from 1,4-dioxaspiro[4.5]decan-8-one | 1,4-dioxaspiro[4.5]decan-8-one | LDA, diethyloxalate, propylhydrazine | Low temp acylation, then cyclization | 68-84 | Enables functionalization | Multi-step, more complex |

| Amide coupling of substituted amines | Substituted tetrahydroindazol-4-amines | HATU, HBTU, T3P | Standard amide coupling | Variable | Structural diversification | Not direct synthesis of parent compound |

Chemical Reactions Analysis

Derivatization Reactions

The compound undergoes functionalization at reactive sites (e.g., ketone, methyl groups):

- Acylation/Alkylation : The ketone group at position 4 participates in nucleophilic additions. For example, reaction with acyl chlorides or alkyl halides under basic conditions (e.g., triethylamine in DCM) yields derivatives with enhanced biological activity .

- Multicomponent Reactions : Used to synthesize polyheterocyclic derivatives. For instance, ball milling with aldehydes and sulfamic acid generates fused indole systems :

Tautomerism and Reactivity

The compound exhibits keto-enol tautomerism, influencing its chemical behavior. Computational studies (B3LYP/6-31G**) confirm the 2H-tautomer as the most stable form in solution, with a small energy difference (~1 kJ/mol) between tautomers . This equilibrium affects nucleophilic attack sites and binding interactions in biological systems.

Stability and Degradation

- Hydrolytic Stability : The compound degrades in aqueous buffer with a half-life >1 hour, influenced by pH and substituents .

- Thermal Stability : Decomposes above 165°C (DSC data) .

Table 1: Spectroscopic Characterization Data

Table 2: Biological Activity of Derivatives

| Derivative | Target | Activity (Kᵢ or IC₅₀) | References |

|---|---|---|---|

| 4-Acetyl | HNE | 6 nM | |

| Chromenoindolone | DNA gyrase | ΔG = -7.0 kcal/mol |

Scientific Research Applications

Chemistry: It serves as a versatile building block for the synthesis of more complex pharmaceutical compounds.

Medicine: Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that block its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazolone Core

The biological and physicochemical properties of indazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indazolone Derivatives

Functional Group Impact on Activity

Methyl vs. Trifluoromethyl Groups :

The 3-trifluoromethyl derivative (Table 1, Entry 2) exhibits broad-spectrum antimicrobial activity due to the electron-withdrawing CF₃ group, which enhances membrane penetration . In contrast, the 1,3-dimethyl analog (Target) shows selectivity for opioid receptors, attributed to the balance between steric bulk and hydrophobicity .Aromatic vs. Aliphatic Substituents :

Substitution at position 1 with a phenyl group (Entry 3) increases binding affinity to opioid receptors, while aliphatic groups (e.g., methyl in the Target compound) favor kinase inhibition .Scaffold Modifications : The benzo-triazolone derivative (Entry 4) demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases, highlighting the role of scaffold rigidity in enzyme binding .

Biological Activity

1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one is a heterocyclic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its structure consists of a fused bicyclic system featuring both six-membered and five-membered rings containing nitrogen atoms.

- Molecular Formula : CHNO

- Molecular Weight : 164.20 g/mol

- CAS Number : 36767-45-0

The primary biological activity of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one is attributed to its role as an inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory responses.

Target and Mode of Action

- Target : Human Neutrophil Elastase (HNE)

- Mode of Action : Inhibition of HNE prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage and inflammation. This action can modulate various signaling pathways linked to immune response and inflammatory processes.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory properties through its inhibition of HNE. By curbing the proteolytic activity that contributes to tissue degradation during inflammatory responses, it shows promise in treating conditions associated with excessive inflammation.

Case Studies and Research Findings

- Inhibition Studies : Experimental data demonstrate that 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one effectively reduces HNE activity in vitro. This reduction correlates with decreased levels of pro-inflammatory cytokines in cell culture models.

- Tautomerism Studies : Computational studies have explored the tautomeric forms of this compound. The most stable tautomer was identified using density functional theory (DFT), which aligns with experimental observations .

- Synthesis and Derivatives : Various synthetic routes have been developed for producing this compound and its derivatives. These methods include multicomponent reactions involving cyclohexane-1,3-diones and α-halogenoketones.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indol-4-one | Lacks dimethyl substitutions | Moderate anti-inflammatory effects |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | Similar core structure | Lower binding affinity |

| 1,3-Dimethyl-6,7-dihydro-5H-indazol-4-one | Contains additional methyl groups | Enhanced biological activity |

Q & A

Basic Research Questions

Q. How can the synthesis of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one derivatives be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate hydrazine derivatives (e.g., methylhydrazine for N-methylation) and controlling reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, reacting ketone precursors with hydrazine hydrate at reflux in ethanol yields the indazolone core with ~67% purity, while methylhydrazine introduces a methyl group at the N1 position but reduces yield to 60% due to steric hindrance . Purification via recrystallization (using DMSO or ethanol) and characterization via melting point analysis (e.g., 165–166 °C for the parent compound) and IR spectroscopy (e.g., CO stretch at 1647 cm⁻¹) are critical for purity assessment .

Q. What spectroscopic and analytical techniques are essential for characterizing indazol-4-one derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (1647–1668 cm⁻¹) and NH stretches (3186 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Distinguishes methyl groups (δ 3.77 ppm for N-CH₃) and aromatic protons (δ 7.74–7.91 ppm for H-3) .

- ¹³C NMR : Confirms carbonyl carbons (δ 192–193 ppm) and methylene/methyl carbons (δ 20–38 ppm) .

- Elemental Analysis : Validates empirical formulas (e.g., C: 61.88% vs. calculated 61.75%) .

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis elucidate molecular interactions in indazol-4-one crystal structures?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) by mapping normalized contact distances (dₙᵒʳₘ) onto crystal structures. For example, in 8-benzyl-1-sulfonyl derivatives, H···O (26.5%) and H···H (52.3%) interactions dominate, while π-stacking (C···C: 8.2%) stabilizes the lattice . Crystal data (space group, unit cell parameters) from X-ray diffraction (e.g., monoclinic P2₁/c) and software like CrysAlisPro are used to generate interaction fingerprints .

Q. What strategies resolve contradictions in proposed reaction mechanisms for synthesizing fused indazolone derivatives via domino Knoevenagel/Diels-Alder reactions?

- Methodological Answer : Mechanistic discrepancies (e.g., kinetic vs. thermodynamic control) are resolved by:

- Kinetic Studies : Monitoring reaction intermediates via in situ FTIR or LC-MS.

- Isotopic Labeling : Tracking carbonyl oxygen in Knoevenagel adducts to confirm regioselectivity .

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. How can researchers address discrepancies in NMR data for structurally similar indazol-4-one derivatives across studies?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities, or tautomerism. Mitigation strategies include:

- Standardized Protocols : Use deuterated solvents with consistent purity (≥99.9%) and internal standards (e.g., TMS).

- 2D NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing CH₂ groups at δ 2.01–2.37 ppm) .

- Cross-Validation : Compare with IR (CO stretch position) and mass spectrometry (m/z for [M+H]⁺) .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting biological activity data for indazol-4-one derivatives in different assay systems?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration) or compound stability. Best practices include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Metabolic Stability Tests : Use liver microsomes to assess degradation kinetics.

- Orthogonal Assays : Validate results with fluorescence-based and radiometric assays .

Synthetic Methodology Development

Q. What green chemistry approaches enable transition-metal-free synthesis of indazol-4-one derivatives?

- Methodological Answer : Base-promoted cyclization (e.g., K₂CO₃ in ethanol) avoids toxic catalysts. For example, spiro-fused imidazolones are synthesized via one-pot reactions of amidines and ketones at 80°C, achieving 75–85% yield with water as a byproduct . Solvent-free conditions under microwave irradiation further enhance atom economy (e.g., 92% yield in 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.